molecular formula C12H13N3O B2385901 3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one CAS No. 2380094-68-6

3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one

Cat. No.: B2385901
CAS No.: 2380094-68-6
M. Wt: 215.256
InChI Key: JNPKUIPIZLCWKW-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one is a heterocyclic compound that features a pyrazinone core substituted with an amino group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound. The reaction conditions often involve heating the mixture to reflux in the presence of a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazinone ring can be reduced to form dihydropyrazinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydropyrazinone derivatives.

    Substitution: Various substituted pyrazinone derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of key signaling pathways in cancer cells, leading to reduced cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.

    3-Amino-1-phenylpyrazin-2-one: Similar structure but lacks the dimethyl substitution, leading to different chemical and biological properties.

Uniqueness

3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins more effectively.

Properties

IUPAC Name

3-amino-1-(3,4-dimethylphenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-3-4-10(7-9(8)2)15-6-5-14-11(13)12(15)16/h3-7H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPKUIPIZLCWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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